

## Key spectroscopic data for 1-N-Boc-3hydroxyazetidine characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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# Characterization of 1-N-Boc-3-hydroxyazetidine: A Spectroscopic Guide

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This technical guide provides an in-depth overview of the key spectroscopic data essential for the characterization of **1-N-Boc-3-hydroxyazetidine** (tert-butyl 3-hydroxyazetidine-1-carboxylate), a valuable building block in pharmaceutical and medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

## **Summary of Spectroscopic Data**

The empirical formula for **1-N-Boc-3-hydroxyazetidine** is C<sub>8</sub>H<sub>15</sub>NO<sub>3</sub>, with a molecular weight of 173.21 g/mol .[1] The structural confirmation is achieved through a combination of spectroscopic methods, with the key quantitative data summarized in the tables below.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data for 1-N-Boc-3-hydroxyazetidine



Chemical Shift (δ)	Multiplicity	Integration	Assignment
4.56	m	1H	СН-ОН
4.13	m	2H	CH <sub>2</sub>
3.81	m	2H	CH <sub>2</sub>
1.43	S	9Н	С(СНз)з

Solvent: CDCl<sub>3</sub>, Frequency: 300 MHz[2]

Table 2: 13C NMR Spectroscopic Data for 1-N-Boc-3-

hvdroxvazetidine

Chemical Shift (δ) ppm	Assignment
156.8	C=O (carbamate)
79.5	C(CH <sub>3</sub> ) <sub>3</sub>
61.9	СН-ОН
46.4	CH <sub>2</sub>
28.3	С(СНз)з

Solvent: CDCl<sub>3</sub>, Frequency: 150 MHz

## Table 3: IR Spectroscopic Data for 1-N-Boc-3-hydroxyazetidine



Frequency (cm <sup>-1</sup> )	Description	Functional Group
~3400 (broad)	O-H stretch	Alcohol
2974	C-H stretch (sp³)	Alkane
1694	C=O stretch	Carbamate
1455	C-H bend	Alkane
1372	C-H bend	Alkane
1255	C-N stretch	Amine
1138	C-O stretch	Alcohol

Table 4: Mass Spectrometry Data for 1-N-Boc-3-

<u>hvdroxvazetidine</u>

m/z	Interpretation
174.1	[M+H] <sup>+</sup> (protonated molecule)
118.1	[M+H - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (loss of isobutylene)
74.1	[M+H - C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup> (further fragmentation)

## **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **1-N-Boc-3-hydroxyazetidine** was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 300 MHz and 150 MHz spectrometer, respectively.

<sup>1</sup>H NMR Acquisition Parameters:



- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 3 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Spectral Width: -10 to 220 ppm.
- · Acquisition Time: 1.5 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024.

Data Processing: The free induction decay (FID) was processed with a Fourier transform. Phase and baseline corrections were applied. Chemical shifts were referenced to the internal TMS standard ( $\delta$  = 0.00 ppm).

## Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **1-N-Boc-3-hydroxyazetidine** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

#### Acquisition Parameters:

- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.



Number of Scans: 16.

Mode: Transmittance.

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **1-N-Boc-3-hydroxyazetidine** was prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to a final concentration of approximately 10  $\mu$ g/mL.

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

#### **Acquisition Parameters:**

Ionization Mode: Positive ion electrospray (ESI+).

Capillary Voltage: 3.5 kV.

• Sampling Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

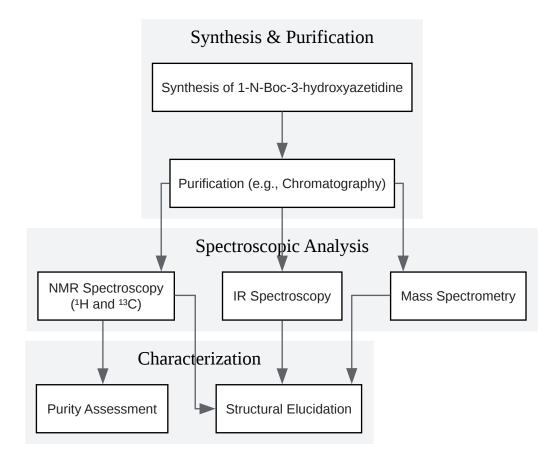
Mass Range: m/z 50-500.

Data Processing: The acquired mass spectra were analyzed to identify the protonated molecular ion and significant fragment ions.

### **Visualization of Characterization Workflow**

The following diagrams illustrate the logical flow of the spectroscopic analysis for the characterization of **1-N-Boc-3-hydroxyazetidine**.

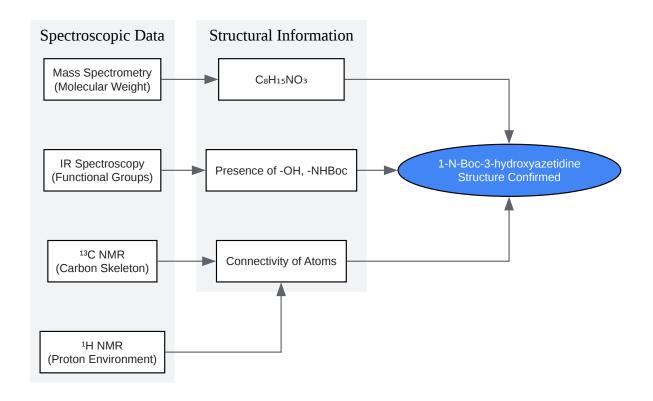




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Fig. 1: Experimental workflow for the synthesis and characterization of **1-N-Boc-3-hydroxyazetidine**.





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Fig. 2: Logical relationship of spectroscopic data in the structural elucidation of **1-N-Boc-3-hydroxyazetidine**.

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